molecular formula C6H6INO3 B11928085 Methyl 2-iodo-4-methyloxazole-5-carboxylate

Methyl 2-iodo-4-methyloxazole-5-carboxylate

Cat. No.: B11928085
M. Wt: 267.02 g/mol
InChI Key: DQWNNHXUEGERQV-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-methyloxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of an iodine atom at the second position, a methyl group at the fourth position, and a carboxylate ester group at the fifth position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-iodo-4-methyloxazole-5-carboxylate typically involves the iodination of a precursor oxazole compound. One common method is the reaction of 4-methyloxazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the carboxylate ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-iodo-4-methyloxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-iodo-4-methyloxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate ester group can influence its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-iodo-4-methyloxazole-5-carboxylate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine or chlorine analogs. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H6INO3

Molecular Weight

267.02 g/mol

IUPAC Name

methyl 2-iodo-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C6H6INO3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3

InChI Key

DQWNNHXUEGERQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)I)C(=O)OC

Origin of Product

United States

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